Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S2/c1-12-9-16(17(26-2)10-15(12)21)22-29(24,25)19-14(13-7-5-4-6-8-13)11-28-18(19)20(23)27-3/h4-11,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKIDQISVMXPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, with the CAS number 932353-67-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : CHClN OS
- Molecular Weight : 451.94 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The mechanism of action is primarily attributed to its ability to inhibit bacterial cell wall synthesis. Below is a summary of findings from various studies:
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.004 - 0.03 mg/mL | 0.008 - 0.06 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Bacillus cereus | 0.015 mg/mL | 0.020 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
The compound exhibited superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin, particularly against E. coli and Enterobacter cloacae, which were identified as the most sensitive bacteria in the tests .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrated significant antifungal activity:
| Fungi Tested | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 - 0.06 |
| Aspergillus fumigatus | >0.06 |
The compound's antifungal efficacy was notably high against Trichoderma viride, indicating its potential use in treating fungal infections .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of the sulfamoyl group and the phenylthiophene moiety contributes significantly to its antibacterial and antifungal activities.
Research has shown that modifications in the substituents on the aromatic rings can influence the potency of the compound. For instance, variations in the chlorine and methoxy groups can enhance or diminish activity against specific bacterial strains.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of sulfamoyl derivatives, including our compound, demonstrated that compounds with similar structures exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising alternative for resistant bacterial strains . -
Cytotoxicity Assessment :
Cytotoxicity tests using MTT assays indicated that while exhibiting antimicrobial properties, this compound maintained a favorable safety profile against normal human cells (MRC5), highlighting its therapeutic potential without significant cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
A. Core Heterocycle Variations
- Thiophene vs. Benzothiophene: The target compound’s thiophene core offers π-electron richness for binding interactions.
- Triazine-Thiophene Hybrids (Herbicides) :
B. Substituent Effects
- Sulfamoyl vs. Sulfonyl Groups: The sulfamoyl group (-NHSO2-) in the target compound contrasts with sulfonyl (-SO2-) in analogs like ’s compound.
- Halogen and Alkoxy Substituents :
- The 4-chloro-2-methoxy-5-methylphenyl group in the target compound improves metabolic stability and membrane permeability compared to simpler halogenated phenyl groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
